

Pharmacological Profile of AMPA Receptor Modulator-3: A Technical Guide

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Compound of Interest		
Compound Name:	AMPA receptor modulator-3	
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Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate receptor, is a critical component of fast excitatory neurotransmission in the central nervous system (CNS).[1][2] These receptors play a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory.[1][3] Positive allosteric modulators (PAMs) of the AMPA receptor are compounds that enhance the receptor's response to glutamate without directly activating it.[2][4] This modulation is achieved by binding to an allosteric site on the receptor, which can lead to a slowing of deactivation and/or desensitization, thereby prolonging the influx of cations and enhancing the synaptic signal.[5][6]

AMPA receptor modulator-3 is identified as a positive allosteric modulator of the AMPA receptor.[8] This technical guide provides a comprehensive overview of its pharmacological profile, drawing from available data and contextualizing it within the broader landscape of AMPA receptor modulation for researchers and professionals in drug development.

Mechanism of Action

AMPA receptors are tetrameric ion channels typically composed of a combination of four subunits (GluA1-4).[1][9] The binding of glutamate to the ligand-binding domain (LBD) triggers a conformational change that opens the ion channel pore, allowing the influx of sodium (Na+)







and, depending on the subunit composition, calcium (Ca2+) ions.[1][2] This influx leads to depolarization of the postsynaptic membrane and propagation of the excitatory signal.[2]

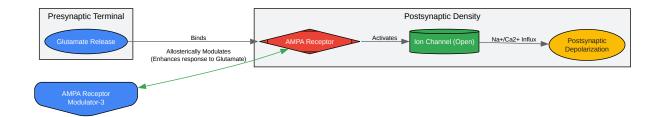
Positive allosteric modulators, like **AMPA receptor modulator-3**, bind to a site distinct from the glutamate-binding site, often at the interface between the LBDs of adjacent subunits.[5][6][7] This binding stabilizes the open or glutamate-bound conformation of the receptor, leading to one or both of the following effects:

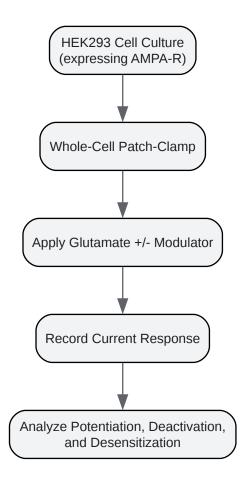
- Slowing of Deactivation: The rate at which the channel closes after the removal of glutamate is reduced.[5][7]
- Attenuation of Desensitization: The process by which the receptor enters a non-conducting state despite the continued presence of glutamate is lessened.[5][7]

By prolonging the channel opening, AMPA receptor PAMs amplify the postsynaptic response to presynaptically released glutamate, thereby strengthening synaptic transmission.

Below is a diagram illustrating the general mechanism of AMPA receptor modulation.







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